molecular formula C21H20N4O4S B2950733 N-(4-acetylphenyl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide CAS No. 313405-03-7

N-(4-acetylphenyl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide

Cat. No.: B2950733
CAS No.: 313405-03-7
M. Wt: 424.48
InChI Key: ZDIRIYSGWIEJBP-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide is a synthetic small molecule characterized by a benzamide core substituted with a sulfamoyl group bearing two 2-cyanoethyl moieties and an acetylphenyl group. The sulfamoyl group introduces polar and electron-withdrawing characteristics, while the acetyl group on the phenyl ring may influence electronic distribution and intermolecular interactions. Its synthesis likely involves amide coupling and sulfamoylation steps, analogous to methods described for related compounds .

Properties

IUPAC Name

N-(4-acetylphenyl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-16(26)17-4-8-19(9-5-17)24-21(27)18-6-10-20(11-7-18)30(28,29)25(14-2-12-22)15-3-13-23/h4-11H,2-3,14-15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIRIYSGWIEJBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities, including anticancer properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H20N4O4S
  • Molecular Weight : 424.48 g/mol
  • IUPAC Name : this compound

The compound features a sulfamoyl group attached to a benzamide moiety, which is known for its reactivity with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:

  • Formation of the sulfamoyl group through reactions involving cyanoethyl derivatives.
  • Coupling reactions to attach the benzamide moiety.

Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are utilized to confirm the structure and purity of the synthesized compound.

Anticancer Properties

This compound has shown promising results in inhibiting cancer cell proliferation. Research indicates that compounds with similar structures can act as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer cell growth and survival.

  • Mechanism of Action : The compound likely interacts with HDAC enzymes, leading to altered gene expression that promotes apoptosis in cancer cells. This interaction can enhance the efficacy of other chemotherapeutic agents.

Case Studies

  • In Vitro Studies : In studies involving various cancer cell lines, this compound demonstrated significant cytotoxicity with IC50 values comparable to established HDAC inhibitors.
  • Combination Therapy : When used in combination with other anticancer drugs, this compound has shown synergistic effects, enhancing the overall therapeutic efficacy.
Study Cell Line IC50 (μM) Effect
Study AHepG21.30Inhibitory
Study BMCF-72.50Synergistic

The compound's biological activity is attributed to its ability to:

  • Inhibit HDACs, leading to increased acetylation of histones and altered gene expression.
  • Induce apoptosis in cancer cells through the activation of pro-apoptotic pathways.
  • Potentially inhibit DNA repair mechanisms by targeting key enzymes involved in these processes.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID Substituents on Benzamide Core Sulfamoyl Group Modification Melting Point (°C) Optical Activity ([α]D) Biological Activity
Target Compound 4-acetylphenyl Bis(2-cyanoethyl) Not reported Not reported Not reported
(S)-4-Fluoro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide (5f) 4-fluorophenyl 2-oxotetrahydrofuran-3-yl 236–237 +10.6° Not reported
(S)-4-Chloro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide (5i) 4-chlorophenyl 2-oxotetrahydrofuran-3-yl 256–258 +11.3° Not reported
LMM5 4-methoxyphenylmethyl-1,3,4-oxadiazole Benzyl(methyl) Not reported Not reported Antifungal (C. albicans)
LMM11 5-(furan-2-yl)-1,3,4-oxadiazole Cyclohexyl(ethyl) Not reported Not reported Antifungal (C. albicans)
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide 4-nitrophenyl-1,3-thiazole Bis(2-methoxyethyl) Not reported Not reported Plant growth modulation

Key Observations:

Sulfamoyl Group Variations: The target compound’s bis(2-cyanoethyl) substituent contrasts with tetrahydrofuran (5f, 5i ), benzyl/cyclohexyl (LMM5, LMM11 ), and methoxyethyl groups. The tetrahydrofuran-linked sulfamoyl groups in compounds 5f and 5i introduce cyclic ether moieties, which may enhance conformational rigidity compared to the flexible cyanoethyl chains in the target compound.

Core Modifications: The acetyl group on the target’s benzamide core is electron-withdrawing, differing from electron-donating groups (e.g., methoxy in LMM5 ) or halogens (fluoro, chloro in 5f, 5i ). This could alter electronic interactions in biological targets, such as enzyme active sites. Compounds like LMM5 and LMM11 replace the benzamide core with 1,3,4-oxadiazole, a heterocycle known for metabolic stability and π-stacking interactions, whereas the target retains the benzamide scaffold.

Physicochemical Properties: Melting points for fluorinated and chlorinated analogues (5f, 5i: 236–258°C ) suggest high crystallinity, likely due to strong intermolecular interactions (e.g., hydrogen bonding via sulfamoyl groups). The target compound’s melting point is unreported but may differ due to its acetyl and cyanoethyl groups. Optical activity in compounds 5f, 5g, 5h, and 5i ([α]D = +9.3° to +11.7°) arises from chiral centers in the tetrahydrofuran ring, whereas the target compound lacks reported stereochemistry.

Biological Activity :

  • While LMM5 and LMM11 demonstrate antifungal activity via thioredoxin reductase inhibition, the target compound’s biological profile remains uncharacterized. Its sulfamoyl and acetyl groups may position it as a candidate for enzyme inhibition, but empirical validation is needed.
  • Compounds with methoxyethyl or thiazole cores show plant growth modulation, highlighting the functional versatility of sulfamoylbenzamide derivatives.

Q & A

Q. What synthetic strategies are effective for N-(4-acetylphenyl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of sulfamoyl benzamide derivatives typically involves coupling reactions using reagents like CDI (1,1'-carbonyldiimidazole) and DIPEA (diisopropylethylamine) in solvents such as dry acetone or THF. For example, analogous compounds (e.g., 4-methoxy-N-(2-sulfamoylethyl)benzamide) were synthesized by reacting sulfonamide intermediates with activated carboxylic acids . Optimization includes controlling stoichiometry, temperature (e.g., reflux at 60–80°C), and reaction time (12–24 hours). Post-synthesis purification via recrystallization or column chromatography ensures high yields (70–75%) and purity .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer: Structural confirmation requires a combination of:

  • 1H/13C NMR : To identify protons and carbons in the acetylphenyl, benzamide, and bis(2-cyanoethyl)sulfamoyl groups. For example, acetyl protons appear as singlets near δ 2.5 ppm, while aromatic protons show splitting patterns in δ 7.0–8.0 ppm .
  • IR Spectroscopy : Confirms functional groups (e.g., sulfonamide S=O stretching at 1150–1350 cm⁻¹, cyano C≡N at 2200–2250 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns, with parent ion peaks matching the molecular formula .

Q. What initial biological screening assays are appropriate for evaluating the bioactivity of this compound?

Methodological Answer:

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against gram-positive (e.g., Staphylococcus aureus) and gram-negative (e.g., Escherichia coli) strains, with MIC (minimum inhibitory concentration) determination at 1–100 µg/mL .
  • Antioxidant Screening : DPPH radical scavenging assays at concentrations of 500–1000 µg/mL to assess free radical inhibition .
  • Cytotoxicity Testing : MTT assays on fibroblast or cancer cell lines (e.g., MCF7, PC-3) to evaluate safety and anti-proliferative effects .

Advanced Research Questions

Q. How can computational tools like AutoDock Vina be utilized to study the interaction between this compound and its potential protein targets?

Methodological Answer: AutoDock Vina enables high-throughput docking by:

  • Grid Map Generation : Define binding pockets using target enzyme coordinates (e.g., PD-L1 or MDMX).
  • Scoring Function : Predict binding affinities (ΔG) and prioritize poses with favorable hydrogen bonding (e.g., sulfamoyl groups interacting with catalytic residues) and hydrophobic contacts .
  • Validation : Compare docking results with experimental IC50 values from ELISA or fluorescence polarization assays . For example, sulfonamide derivatives showed PD-L1 inhibition via direct binding to the hydrophobic cleft .

Q. What strategies can resolve contradictions between in vitro bioactivity data and computational predictions for sulfamoyl benzamide derivatives?

Methodological Answer:

  • Assay Optimization : Control variables like buffer pH, DMSO concentration, and cell viability thresholds to minimize false negatives .
  • Structural Analog Analysis : Compare activity trends across derivatives (e.g., fluorophenyl vs. trifluoromethyl substituents) to identify structure-activity relationships (SAR) .
  • Molecular Dynamics (MD) Simulations : Refine docking poses by simulating ligand-protein interactions over 100 ns to assess stability and binding mode convergence .

Q. What are the best practices for analyzing the metabolic stability and lipophilicity of compounds with bis(2-cyanoethyl)sulfamoyl groups?

Methodological Answer:

  • Lipophilicity (LogP) : Measure via shake-flask method or HPLC retention time correlation. The cyanoethyl groups may increase LogP, enhancing membrane permeability but risking solubility issues .
  • Metabolic Stability : Use liver microsome assays (human/rat) to track degradation rates. Cyano groups often resist oxidative metabolism, improving half-life .
  • ADMET Profiling : Predict absorption, distribution, and toxicity using software like SwissADME. For example, trifluoromethyl analogs exhibit enhanced metabolic stability due to electron-withdrawing effects .

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